(Naphthalen-1-yl)(diphenyl)phosphane
CAS No.: 1162-90-9
Cat. No.: VC19745881
Molecular Formula: C22H17P
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1162-90-9 |
|---|---|
| Molecular Formula | C22H17P |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | naphthalen-1-yl(diphenyl)phosphane |
| Standard InChI | InChI=1S/C22H17P/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
| Standard InChI Key | SQBMJJRYGSAXQC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Introduction
Molecular Structure and Fundamental Characteristics
(Naphthalen-1-yl)(diphenyl)phosphane features a tetrahedral phosphorus center bonded to a 1-naphthyl group and two phenyl substituents. The compound’s molecular formula is , with a molecular weight of 312.34 g/mol . Its IUPAC name, naphthalen-1-yl-diphenyl-phosphane, reflects the substituents’ positional arrangement. The naphthalene moiety enhances steric bulk and electron delocalization, influencing its behavior in coordination complexes and catalytic cycles.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1162-90-9 |
| Molecular Formula | |
| Molecular Weight | 312.34 g/mol |
| Exact Mass | 312.107 g/mol |
| PSA (Polar Surface Area) | 13.59 Ų |
| LogP (Octanol-Water) | 4.598 |
Data derived from spectroscopic and computational analyses confirm the compound’s stability under inert conditions, though it is susceptible to oxidation in air .
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves reacting 1-naphthylamine with chlorodiphenylphosphine () in the presence of triethylamine () . This reaction proceeds via nucleophilic substitution, where the amine’s lone pair displaces the chloride:
The product is typically purified via column chromatography, yielding a white crystalline solid . Alternative methods include nickel-catalyzed quaternization of methyldiphenylphosphine with aryl bromides, though this approach is less common .
Spectroscopic Characterization
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: A singlet at δ 18.7 ppm confirms the absence of phosphorus-oxygen or phosphorus-sulfur bonds .
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Mass Spectrometry: The molecular ion peak at m/z 312.107 aligns with the exact mass .
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Elemental Analysis: C: 84.58%, H: 5.49%, P: 9.93% (theoretical values match experimental data within 0.3%) .
Reactivity and Functionalization
Coordination Chemistry
The compound serves as a monodentate ligand, coordinating to transition metals such as palladium, platinum, and nickel. Its bulky aryl groups stabilize low-oxidation-state metals, enhancing catalytic activity in cross-coupling reactions . For example, palladium complexes of this phosphane exhibit superior performance in Suzuki-Miyaura couplings compared to triphenylphosphane analogs.
Oxidation and Chalcogenation
Exposure to elemental sulfur or selenium yields the corresponding sulfide () or selenide derivatives :
These reactions occur under reflux in toluene, with yields exceeding 85% . The sulfide derivative (CAS 3135-70-4) is notable for its applications in materials science.
Wittig and Quaternization Reactions
The phosphane participates in Wittig reactions with aldehydes to form alkenes, though its primary utility lies in generating quaternary phosphonium salts. For instance, reaction with aryl bromides under nickel catalysis produces salts such as , intermediates in synthesizing aryldiphenylphosphine oxides .
Industrial and Research Applications
Catalysis
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Cross-Coupling Reactions: The ligand’s steric bulk suppresses β-hydride elimination, enabling efficient C–C bond formation in Heck and Negishi couplings .
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Asymmetric Hydrogenation: Chiral derivatives of this phosphane induce enantioselectivity in hydrogenation of α,β-unsaturated ketones .
Materials Science
Phosphane-metal complexes are precursors for phosphorescent materials used in organic light-emitting diodes (OLEDs). The naphthalene group’s extended π-system enhances luminescence efficiency .
Pharmaceutical Intermediates
The compound’s ability to stabilize reactive intermediates makes it valuable in synthesizing bioactive molecules, including kinase inhibitors and antiviral agents .
Comparative Analysis with Analogous Phosphanes
Triphenylphosphane (Ph3P\text{Ph}_3\text{P}Ph3P)
While is more economical, (naphthalen-1-yl)(diphenyl)phosphane offers superior steric protection and electron-donating capacity, reducing metal aggregation in catalytic cycles .
Biphenylphosphanes
Biphenyl analogs lack the naphthalene ring’s rigidity, resulting in lower thermal stability and reduced catalytic turnover numbers .
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